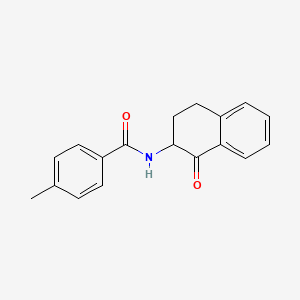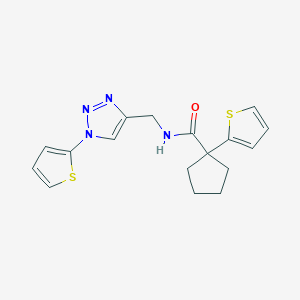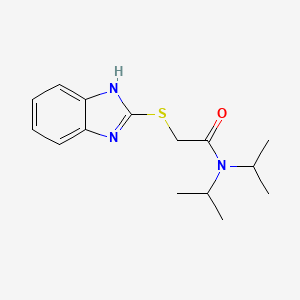![molecular formula C20H16ClN3O3 B2532702 5-[2-(3-Chlorphenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexandione CAS No. 691869-07-5](/img/structure/B2532702.png)
5-[2-(3-Chlorphenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexandione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a cyclohexanedione core substituted with a triazole ring and a chlorophenoxyphenyl group, which contribute to its distinctive properties and reactivity.
Wissenschaftliche Forschungsanwendungen
5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Wirkmechanismus
Triazoles
are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They have been found to have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, chemical biology, and industry . Triazoles can form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chlorophenoxyphenyl Intermediate: This step involves the reaction of 3-chlorophenol with 2-bromophenyl ether under basic conditions to form the 3-chlorophenoxyphenyl intermediate.
Cyclohexanedione Formation: The intermediate is then reacted with cyclohexane-1,3-dione in the presence of a base to form the cyclohexanedione core.
Triazole Ring Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into reduced forms with different functional groups.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[2-(4-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione
- 5-[2-(3-bromophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione
Uniqueness
Compared to similar compounds, 5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is unique due to the specific positioning of the chlorophenoxy group, which can significantly influence its reactivity and interaction with biological targets. This positioning can enhance its binding affinity and specificity towards certain enzymes, making it a more potent inhibitor in medicinal applications.
Eigenschaften
IUPAC Name |
5-[2-(3-chlorophenoxy)phenyl]-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3/c21-13-4-3-5-15(8-13)27-19-7-2-1-6-16(19)17-9-14(25)10-18(26)20(17)24-12-22-11-23-24/h1-8,11-12,17,20H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHIDACLRRTDAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)CC1=O)N2C=NC=N2)C3=CC=CC=C3OC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methylbenzenecarboxylate](/img/structure/B2532622.png)
![6-Cyclopropyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2532623.png)
![14,14-dimethyl-10-(naphthalen-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B2532624.png)
![(E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2532626.png)
![3,5-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2532627.png)





![4-[(2-chlorophenyl)methyl]-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2532634.png)

![3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2532637.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2532640.png)
